molecular formula C7H8BrNO3 B13312221 (2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid

(2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid

Cat. No.: B13312221
M. Wt: 234.05 g/mol
InChI Key: WUGJTUVXFXSIEZ-YFKPBYRVSA-N
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Description

(2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a brominated furan ring attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Furan: The synthesis begins with the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Amino Acid Coupling: The brominated furan is then coupled with a suitable amino acid precursor. This can be done using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure (2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, followed by efficient purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Hydrogenated furan derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biomolecular Interactions: Studied for its interactions with biological molecules, which could lead to the development of new drugs or biochemical tools.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. The brominated furan ring can interact with various enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2S)-2-Amino-3-(5-chlorofuran-3-yl)propanoic acid
  • (2S)-2-Amino-3-(5-fluorofuran-3-yl)propanoic acid
  • (2S)-2-Amino-3-(5-iodofuran-3-yl)propanoic acid

Uniqueness:

  • Bromine Atom: The presence of the bromine atom in (2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid imparts unique reactivity and properties compared to its halogenated analogs.
  • Reactivity: The bromine atom can participate in specific reactions that other halogens may not, making this compound particularly useful in certain synthetic applications.

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

(2S)-2-amino-3-(5-bromofuran-3-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO3/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H,10,11)/t5-/m0/s1

InChI Key

WUGJTUVXFXSIEZ-YFKPBYRVSA-N

Isomeric SMILES

C1=C(OC=C1C[C@@H](C(=O)O)N)Br

Canonical SMILES

C1=C(OC=C1CC(C(=O)O)N)Br

Origin of Product

United States

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